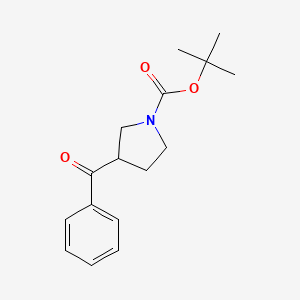
Tert-butyl 3-benzoylpyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-benzoylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.35 . It is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4°C . It has a molecular weight of 275.35 .Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Properties
Tert-butyl 3-benzoylpyrrolidine-1-carboxylate derivatives have been studied for their anticancer and antimicrobial properties. Research involving palladium, gold, and silver N-heterocyclic carbene complexes, including similar structures, demonstrated potent anticancer activity against human tumor cells such as cervical, breast, and colon adenocarcinoma. These compounds also exhibited significant antimicrobial properties (Ray et al., 2007).
Role in Metabolism and Pharmacokinetics
Investigations into the metabolism of related compounds show involvement of various cytochrome P450 isoforms. For instance, a study on a prostaglandin E2 agonist with a tert-butyl moiety revealed intricate metabolic pathways including oxidation and N-dealkylation, highlighting the role of these compounds in drug metabolism (Prakash et al., 2008).
Synthetic Organic Chemistry Applications
In synthetic organic chemistry, this compound and its analogs have been used for α-amidoalkylation of ambident nucleophiles, indicating their utility in creating complex organic molecules (Dobrev et al., 1992). They are also employed in the synthesis of small molecule anticancer drugs, serving as crucial intermediates in the development of novel therapeutic agents (Zhang et al., 2018).
Supramolecular Chemistry and Crystallography
These compounds contribute to the study of supramolecular chemistry and crystallography. Their structures, influenced by weak intermolecular interactions, are critical in understanding the formation of complex molecular assemblies (Samipillai et al., 2016).
Catalyst Development in Chemical Reactions
This compound derivatives are used in catalyst development, enhancing the efficiency of chemical reactions like alkoxycarbonylation of alkenes. These catalysts have shown significant potential in transforming a wide range of olefins into valuable ester products (Dong et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-benzoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPNWDUEBLZQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


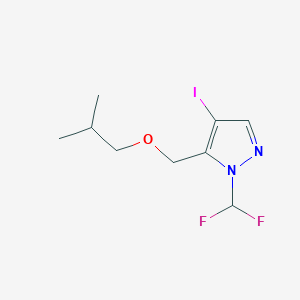
![Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate](/img/structure/B2727891.png)
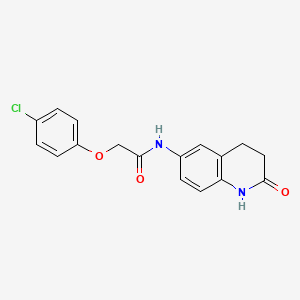


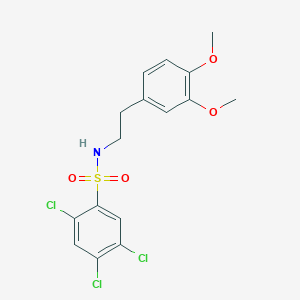
![Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2727902.png)
![5-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2727903.png)
![(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2727904.png)
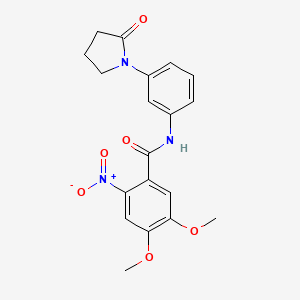
![Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2727908.png)
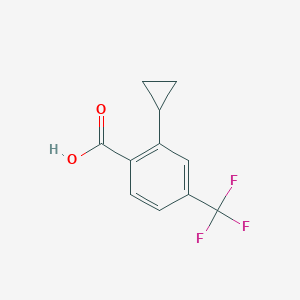
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2727910.png)